1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one
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Overview
Description
1-Methyl-2-tosyl-2-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one typically involves the use of cyclopentenes as starting materials. A common method includes palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach to synthesizing azabicyclo compounds involves scalable methods such as reduction of spirocyclic oxetanyl nitriles . These methods are designed to be efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . Substitution reactions often involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield more saturated compounds.
Scientific Research Applications
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in its structure allows it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in the position and nature of substituents.
3-Azabicyclo[3.1.1]heptanes: These compounds are also part of the azabicyclo family and have been studied for their potential as bioisosteres of benzenes.
Uniqueness
1-Methyl-2-tosyl-2-azabicyclo[3.1.1]heptan-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tosyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H17NO3S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.1.1]heptan-6-one |
InChI |
InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-14(15,2)13(11)16/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
NNNAGGYEXGQVDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3CC2(C3=O)C |
Origin of Product |
United States |
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